molecular formula C8H12ClNO2 B13514449 1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride

1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride

Cat. No.: B13514449
M. Wt: 189.64 g/mol
InChI Key: WTPKLEXIEIKAPD-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-azaspiro[45]dec-2-en-4-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]dec-2-en-4-one;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c10-7-1-6-11-8(7)2-4-9-5-3-8;/h1,6,9H,2-5H2;1H

InChI Key

WTPKLEXIEIKAPD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)C=CO2.Cl

Origin of Product

United States

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